Spinraza is classified as an antisense oligonucleotide. It operates by binding to a specific sequence in the SMN2 pre-messenger ribonucleic acid (mRNA), promoting the inclusion of exon 7 during mRNA splicing. This action enhances the production of full-length SMN protein, which is vital for motor neuron health . The compound is synthesized as a sodium salt, with its molecular formula being C234H323N61O128P17S17 and a molecular weight of approximately 7501 daltons .
The synthesis of nusinersen involves multiple stages:
The synthesis employs phosphoramidite chemistry, where phosphorothioate linkages replace standard phosphate linkages to enhance stability and efficacy against nucleases .
The molecular structure of nusinersen features several key components:
The detailed structural formula has been confirmed through various spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry .
Nusinersen undergoes specific chemical reactions during its synthesis:
These reactions are carefully controlled to maintain high purity and yield throughout the synthesis process .
Spinraza's mechanism centers on its ability to alter mRNA splicing:
This mechanism has been validated through both in vitro assays and animal model studies, demonstrating significant increases in SMN protein levels following treatment with nusinersen .
Spinraza exhibits several notable physical and chemical properties:
Spinraza's primary application lies in treating spinal muscular atrophy across various patient demographics. Clinical studies have demonstrated its efficacy in improving motor function and survival rates among infants and children diagnosed with SMA. Ongoing research continues to explore additional therapeutic applications and potential benefits for other neurological conditions related to motor neuron health .
Nusinersen (Spinraza) is an 18-mer antisense oligonucleotide (5'-TCACTTTCATAATGCTGG-3') composed of 2'-O-(2-methoxyethyl) phosphorothioate-modified nucleotides. This chemical design confers three critical properties:
Table 1: Chemical Modifications in Nusinersen
Position | Nucleotide Chemistry | Functional Role |
---|---|---|
1–3 | 2'-Methoxyethyl | Enhances target affinity and nuclease resistance |
4–15 | DNA (phosphorothioate) | Activates ribonuclease H1 cleavage |
16–18 | 2'-Methoxyethyl | Prevents degradation by exonucleases |
Nusinersen directly antagonizes the intronic splicing silencer N1, a 15-base pair regulatory element downstream of exon 7. Intronic splicing silencer N1 serves as a high-affinity docking site for splicing repressors heterogeneous nuclear ribonucleoprotein A1 and A2. Binding of these proteins sterically hinders spliceosome assembly, leading to exon 7 exclusion [2] [6]. Nusinersen acts as a competitive decoy by:
Table 2: Functional Domains within Intronic Splicing Silencer N1
Nucleotide Position | Sequence Motif | Regulatory Role |
---|---|---|
+11 to +16 | CAGCAT | Primary heterogeneous nuclear ribonucleoprotein A1 binding site |
+19 to +24 | TGAAAG | Secondary heterogeneous nuclear ribonucleoprotein A1 binding site |
+15 to +20 | TATGAA | Cryptic 5' splice site enabling repressor complex formation |
Survival motor neuron 2 naturally produces truncated survival motor neuron delta 7 protein due to exon 7 skipping in 80–90% of transcripts. Survival motor neuron delta 7 lacks the C-terminal YG box domain encoded by exon 7, which mediates oligomerization and nuclear gem formation. This renders the protein unstable (half-life <6 hours) and non-functional [2] [8]. Nusinersen treatment reduces exon 7 skipping from >90% to <40%, shifting transcript processing toward full-length isoforms. Quantitative polymerase chain reaction analyses show 2–3 fold increases in exon 7-containing messenger ribonucleic acid in motor neurons post-treatment [1] [9]. The resultant full-length survival motor neuron protein restores canonical functions, including:
Beyond splicing correction, nusinersen enhances survival motor neuron stability through two mechanisms:
Nusinersen requires direct cerebrospinal fluid delivery due to negligible blood-brain barrier permeability (<1% transfer). Intrathecal injection achieves peak cerebrospinal fluid concentrations within 4–6 hours. Pharmacokinetic studies demonstrate:
Table 3: Pharmacokinetic Profile of Nusinersen in the Central Nervous System
Parameter | Cerebrospinal Fluid | Spinal Cord Tissue |
---|---|---|
Peak Concentration | 4.3 µg/mL (12 mg dose) | 3.8 µg/g |
Half-life | 135–177 days | ~145 days |
Volume of Distribution | 0.4 L | Not applicable |
Cellular internalization involves clathrin-dependent and caveolin-independent endocytosis. Nusinersen undergoes compartmental trafficking:
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3